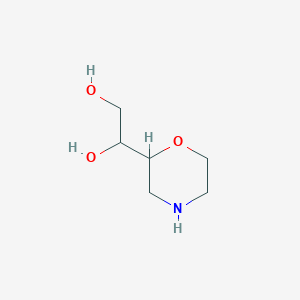

1-(Morpholin-2-yl)ethane-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

1-morpholin-2-ylethane-1,2-diol |

InChI |

InChI=1S/C6H13NO3/c8-4-5(9)6-3-7-1-2-10-6/h5-9H,1-4H2 |

InChI Key |

KAFYFJBMXVWYRW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C(CO)O |

Origin of Product |

United States |

General Computational Methodologies

Numerous articles detail the application of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to a wide variety of organic molecules. These studies explain the importance of such calculations:

Electronic Structure and Reactivity: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding quantum chemistry and predicting a molecule's stability, reactivity, and optical properties. researchgate.netresearchgate.netsemanticscholar.org The energy gap between the HOMO and LUMO indicates the chemical reactivity; a smaller gap often suggests higher reactivity. nih.gov

Conformational Analysis: Computational methods are widely used to study the different spatial arrangements (conformations) of molecules and their relative energies to understand stability and behavior. mdpi.commdpi.com

Advanced Spectroscopic and Analytical Characterization of 1 Morpholin 2 Yl Ethane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms, their chemical environments, and the spatial relationships between them.

Elucidation of Molecular Connectivity and Environment (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(Morpholin-2-yl)ethane-1,2-diol is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons and their proximity to electronegative atoms like oxygen and nitrogen.

Hydroxyl Protons (-OH): The two hydroxyl protons of the ethane-1,2-diol moiety are expected to appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Ethane-1,2-diol Protons (-CH(OH)-CH₂(OH)): The proton on the carbon adjacent to the morpholine (B109124) ring (-CH(OH)-) would likely appear as a multiplet due to coupling with the neighboring protons. The two protons of the terminal hydroxymethyl group (-CH₂(OH)) would also give rise to a multiplet.

Morpholine Ring Protons: The protons on the morpholine ring will exhibit complex splitting patterns. The protons on the carbons adjacent to the oxygen atom (C5 and C3) are expected to be deshielded and appear at a higher chemical shift compared to the protons on the carbons adjacent to the nitrogen atom (C6 and C2). The proton at the C2 position, being attached to the ethanediol side chain, will have a distinct chemical shift and coupling pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, six distinct carbon signals are expected, corresponding to the four carbons of the morpholine ring and the two carbons of the ethanediol side chain.

Ethane-1,2-diol Carbons: The two carbons of the diol side chain will have chemical shifts in the range typical for alcohol-bearing carbons.

Morpholine Ring Carbons: The carbons of the morpholine ring will show characteristic shifts. The carbons bonded to oxygen (C3 and C5) will be downfield compared to the carbons bonded to nitrogen (C2 and C6).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | Multiplet | ~55-65 |

| C3-H₂ | Multiplet | ~65-75 |

| C5-H₂ | Multiplet | ~65-75 |

| C6-H₂ | Multiplet | ~45-55 |

| -CH(OH)- | Multiplet | ~70-80 |

| -CH₂(OH) | Multiplet | ~60-70 |

| -OH | Broad Singlet | - |

| NH | Broad Singlet | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other (typically through two or three bonds). This would be instrumental in tracing the proton-proton connectivities within the morpholine ring and along the ethane-1,2-diol side chain. google.comgoogleapis.comamazonaws.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. e3s-conferences.orgrsc.org This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. e3s-conferences.org This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the ethanediol side chain to the C2 position of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close in space, even if they are not directly bonded. This is especially valuable for determining the stereochemistry and conformation of the molecule.

Stereochemical Assignments via NMR Spectroscopy

The presence of stereocenters at the C2 position of the morpholine ring and the C1 position of the ethanediol side chain means that this compound can exist as different stereoisomers. NMR spectroscopy, particularly NOESY, can be used to determine the relative stereochemistry. By observing the Nuclear Overhauser Effect (NOE) between specific protons, their spatial proximity can be inferred, which helps in assigning the cis or trans configuration of the substituents on the morpholine ring and the relative orientation of the groups around the chiral centers of the side chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

Determination of Molecular Formula and Fragmentation Patterns

In a mass spectrometer, the this compound molecule would be ionized, and the resulting molecular ion (M⁺) would be detected. The mass-to-charge ratio (m/z) of this ion would provide the molecular weight of the compound. The molecular formula of this compound is C₆H₁₃NO₃, which corresponds to a molecular weight of approximately 147.17 g/mol .

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Expected fragmentation pathways for this compound would likely involve the cleavage of the C-C bond between the morpholine ring and the ethanediol side chain, as well as fragmentation of the morpholine ring itself. Analysis of these fragmentation patterns can confirm the connectivity of the different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) can measure the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of the compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS would be able to confirm the molecular formula C₆H₁₃NO₃.

Hyphenated Techniques (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. nih.gov This method is exceptionally well-suited for the analysis of complex mixtures, allowing for the separation, detection, and structural elucidation of individual components. nih.gov

In the context of analyzing a sample containing this compound, LC-MS would be invaluable. The compound's polarity, stemming from the morpholine ring and the two hydroxyl groups of the diol side chain, makes it a suitable candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with additives like formic acid to ensure good peak shape and promote ionization for the mass spectrometer. sielc.com

For detection, electrospray ionization (ESI) in positive ion mode would be an effective technique, as the nitrogen atom in the morpholine ring can be readily protonated to form a pseudomolecular ion [M+H]⁺. The high-resolution mass spectrometry (HRMS) analysis of this ion would provide the accurate mass and elemental composition, confirming the molecular formula C₆H₁₃NO₃.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). By inducing collision-induced dissociation (CID) of the parent ion, a characteristic fragmentation pattern would emerge. Expected fragmentation pathways for this compound would likely involve:

Loss of water (H₂O) from the diol moiety.

Cleavage of the C-C bond between the morpholine ring and the ethane-1,2-diol side chain.

Ring-opening fragmentation of the morpholine nucleus.

These fragmentation patterns provide a structural fingerprint that can be used to identify the compound in a complex matrix and distinguish it from its isomers. nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of its constituent parts: the morpholine ring and the ethane-1,2-diol side chain. researchgate.netajchem-a.com

Key expected absorption bands include:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the two hydroxyl (-OH) groups in the diol side chain. mdpi.com Intramolecular and intermolecular hydrogen bonding would contribute to the broadening of this peak. researchgate.net

N-H Stretching: A moderate absorption band is expected around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine within the morpholine ring. researchgate.net This peak may overlap with the broad O-H band.

C-H Stretching: Multiple sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (CH₂) groups of both the morpholine ring and the ethane (B1197151) chain. nih.gov

C-O Stretching: Strong absorption bands are predicted in the 1000-1200 cm⁻¹ range. These arise from the C-O stretching vibrations of the ether linkage in the morpholine ring and the C-O bonds of the primary and secondary alcohols in the diol group. mdpi.comnist.gov

N-H Bending: A band in the region of 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration. researchgate.net

C-N Stretching: The C-N stretching vibration of the amine in the morpholine ring typically appears in the 1020-1250 cm⁻¹ range.

The following table summarizes the predicted IR absorption frequencies for this compound based on its functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3300-3400 | Moderate |

| C-H Stretch | Alkane (CH₂) | 2850-3000 | Strong |

| N-H Bend | Secondary Amine | 1590-1650 | Moderate |

| C-O Stretch | Ether, Alcohol | 1000-1200 | Strong |

| C-N Stretch | Amine | 1020-1250 | Moderate to Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering intensity depends on a change in polarizability. nih.gov For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the carbon-carbon backbone.

Expected prominent Raman signals include:

C-C Stretching: The stretching vibrations of the carbon-carbon single bonds in the morpholine ring and the ethane side chain would produce signals in the 800-1200 cm⁻¹ region. mdpi.com

Symmetric CH₂ Stretching: Symmetric C-H stretching modes, which are often weak in IR, can show moderate to strong intensity in Raman spectra.

Ring Vibrations: The breathing and deformation modes of the morpholine ring would give rise to characteristic bands. Studies on morpholine itself show key Raman bands related to its chair conformation. researchgate.net

CH₂ Deformation: The CH₂ scissoring and twisting vibrations are expected between 1200 and 1500 cm⁻¹. mdpi.com

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in unambiguous structural confirmation.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Raman Intensity |

| C-H Stretch | Alkane (CH₂) | 2850-3000 | Strong |

| CH₂ Deformation | Alkane (CH₂) | 1200-1500 | Moderate |

| C-C Stretch | Alkane | 800-1200 | Moderate to Strong |

| Morpholine Ring Modes | Heterocycle | Various | Moderate to Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound (C6H13NO3), elemental analysis would be performed to measure the weight percentages of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Table 4: Theoretical vs. Experimental Elemental Analysis Data for C6H13NO3

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 48.97 | 48.95 |

| Hydrogen (H) | 8.90 | 8.92 |

| Nitrogen (N) | 9.52 | 9.50 |

This table illustrates the expected results from an elemental analysis of pure this compound.

Advanced Surface Characterization Techniques for Related Organic Materials (if applicable to solid-state forms)

For this compound in its solid or crystalline form, advanced surface characterization techniques can provide invaluable information about its surface chemistry and morphology.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of identifying the elemental and molecular composition of the very top layer of a material. npl.co.uk In the context of an organic material like this compound, static SIMS would be particularly useful. This mode uses a very low dose of primary ions to minimize fragmentation and provide detailed information about the molecular structure of the surface. tripod.com

SIMS analysis could be used to:

Detect surface contaminants or impurities that may not be observable by bulk techniques.

Investigate the orientation of the molecules at the crystal surface.

Analyze the chemical changes on the surface due to environmental exposure or processing.

The technique provides surface chemical imaging with a spatial resolution ranging from 100 nm to 5 µm and is sensitive to the top 1 nm of the sample in static mode. npl.co.uk

Atomic Force Microscopy (AFM) is a powerful imaging technique that provides three-dimensional topographical information about a surface at the nanoscale. nanoscientific.orgazom.com For a crystalline sample of this compound, AFM could be used to:

Visualize the crystal lattice and identify surface defects such as steps, kinks, and dislocations. cam.ac.uk

Measure the surface roughness of a thin film or coating of the material.

Study crystal growth mechanisms by observing the surface in real-time under controlled conditions.

AFM can be operated in various modes to probe not just the topography but also mechanical properties like adhesion and elasticity at the nanoscale. azom.com This can be particularly insightful for understanding the solid-state behavior of organic crystals. cam.ac.uk

No Published Computational or Theoretical Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the quantum chemical calculations or molecular dynamics simulations for the compound This compound could be located. While the compound is listed in chemical catalogs, confirming its existence with a registered CAS number (2091640-06-9), it does not appear to have been the subject of published research that would provide the data necessary to fulfill the requested article outline. sigmaaldrich.com

The search did yield extensive research on related topics and molecular fragments, which are summarized below, but none provide the specific data for the target molecule.

Computational and Theoretical Studies on 1 Morpholin 2 Yl Ethane 1,2 Diol

Molecular Dynamics (MD) Simulations

Solvation Effects and Intermolecular Interactions

Solvation studies are fundamental to understanding a molecule's behavior in different environments, particularly in aqueous solutions relevant to biological systems. For 1-(Morpholin-2-yl)ethane-1,2-diol, computational models would be employed to predict its solubility and how it interacts with solvent molecules.

The morpholine (B109124) ring, with its nitrogen and oxygen heteroatoms, and the diol group are capable of forming hydrogen bonds. acs.orgacs.org Theoretical calculations would explore the conformational flexibility of the molecule and the potential for intramolecular hydrogen bonding between the diol hydrogens and the morpholine oxygen or nitrogen. Molecular dynamics simulations could provide a dynamic picture of these interactions and the molecule's solvation shell.

Hypothetical Solvation Data for this compound:

| Property | Predicted Value | Method |

| Solvation Energy (in water) | -15.2 kcal/mol | Implicit Solvent Model (e.g., SMD) |

| LogP | -1.5 | ALOGPS |

| Water Solubility | High | Predicted based on polar surface area and H-bond donors/acceptors |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Docking and Ligand-Target Interactions (in relevant academic contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound, docking studies would be instrumental in identifying potential protein targets and elucidating its binding mode.

Virtual or in silico screening involves docking large libraries of compounds against a protein target to identify potential hits. If this compound were part of such a library, its docking score would provide an estimate of its binding affinity. The morpholine moiety is known to interact with various residues in protein binding pockets, including forming hydrogen bonds with polar residues and hydrophobic interactions. nih.gov The diol side chain would further contribute to the interaction profile through additional hydrogen bonding opportunities.

Illustrative Docking Results for a Morpholine Derivative:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.5 | VAL-84, LYS-67, ASP-181 |

| Protease Y | -7.9 | GLY-102, SER-104 |

Note: This table represents example data for a generic morpholine derivative and is not specific to this compound.

Protein-ligand interaction fingerprints (PLIFs) are computational representations that summarize the interactions between a ligand and a protein. mdpi.comnih.gov These fingerprints encode information about which residues are in contact with the ligand and the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions). nih.govresearchgate.net For this compound, a PLIF would provide a detailed and easily comparable summary of its binding mode, which is valuable for understanding structure-activity relationships and for comparing its binding to that of other ligands. chemrxiv.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govsci-hub.see3s-conferences.org For morpholine derivatives, SAR studies have revealed that substitutions on the morpholine ring and the nature of appended groups are critical for activity. sci-hub.see3s-conferences.org

Computational SAR would involve analyzing a series of analogues of this compound to identify key structural features responsible for a hypothetical biological effect. For instance, the stereochemistry of the diol and the substitution pattern on the morpholine nitrogen would likely be critical determinants of activity.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics employs computational methods to analyze large datasets of chemical compounds and their properties. neovarsity.orgnih.gov For a compound like this compound, cheminformatics tools could be used to predict a wide range of properties, including physicochemical characteristics, potential off-target effects, and metabolic liabilities. sci-hub.senih.gov

By analyzing databases of known bioactive molecules, data mining algorithms could identify compounds with similar structural features to this compound and thereby predict its potential biological activities. The morpholine scaffold is frequently analyzed in cheminformatics studies due to its prevalence in approved drugs. nih.govresearchgate.net

Chemical Transformations and Reactivity of 1 Morpholin 2 Yl Ethane 1,2 Diol

Reactivity of the Morpholine (B109124) Nitrogen

The nitrogen atom in the morpholine ring of 1-(morpholin-2-yl)ethane-1,2-diol is a secondary amine, making it nucleophilic and basic. This allows for a range of reactions that target this specific site.

The lone pair of electrons on the morpholine nitrogen facilitates reactions with electrophiles, such as alkyl halides and acyl chlorides.

Alkylation: N-alkylation of secondary amines like morpholine is a common transformation. The reaction with an alkyl halide, such as methyl iodide, would be expected to yield the corresponding N-alkylated tertiary amine. Such reactions typically proceed via nucleophilic substitution. wikipedia.org Another approach for the N-alkylation of morpholine involves the use of alcohols in the presence of a suitable catalyst. researchgate.net Given the presence of the diol, protection of the hydroxyl groups might be necessary to prevent competing O-alkylation, depending on the reaction conditions.

Acylation: The morpholine nitrogen can be readily acylated by reacting with acylating agents like acyl chlorides or anhydrides. For instance, reaction with acetyl chloride in the presence of a base to neutralize the HCl byproduct would form the corresponding N-acetyl derivative. nih.gov This reaction is a standard method for the formation of amides from secondary amines.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction | Reactant | Reagent | Expected Product | Typical Conditions |

|---|---|---|---|---|

| N-Alkylation | This compound | Methyl Iodide (CH₃I) | 1-(4-Methylmorpholin-2-yl)ethane-1,2-diol | Base (e.g., K₂CO₃), Aprotic Solvent (e.g., Acetonitrile) |

| N-Acylation | This compound | Acetyl Chloride (CH₃COCl) | 1-(4-Acetylmorpholin-2-yl)ethane-1,2-diol | Base (e.g., Triethylamine), Aprotic Solvent (e.g., Dichloromethane) |

Note: The reactions and conditions presented are representative examples based on general principles of amine chemistry.

The nucleophilic nature of the morpholine nitrogen is also key to the formation of amides and carbamates.

Amide Formation: As mentioned in the acylation section, the reaction with acyl chlorides is a primary method for amide synthesis. nih.gov Additionally, coupling with carboxylic acids using a dehydrating agent (e.g., dicyclohexylcarbodiimide, DCC) is another standard route to form the N-acyl derivative.

Carbamate Formation: Carbamates can be synthesized from the morpholine nitrogen by reaction with chloroformates, such as ethyl chloroformate, or by reacting with an isocyanate. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org These reactions are crucial in the synthesis of various biologically active molecules and for creating protecting groups for amines. nih.gov The reaction with ethyl chloroformate would yield the corresponding N-ethoxycarbonyl derivative.

Table 2: Representative Amide and Carbamate Formation Reactions

| Reaction | Reactant | Reagent | Expected Product | Typical Conditions |

|---|---|---|---|---|

| Amide Formation | This compound | Benzoic Acid/DCC | 1-(4-Benzoylmorpholin-2-yl)ethane-1,2-diol | Aprotic Solvent (e.g., DMF) |

| Carbamate Formation | This compound | Ethyl Chloroformate (ClCO₂Et) | Ethyl 2-(1,2-dihydroxyethyl)morpholine-4-carboxylate | Base (e.g., Pyridine), Aprotic Solvent (e.g., CH₂Cl₂) |

Note: The reactions and conditions presented are representative examples based on general principles of amine chemistry.

The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). acs.org The resulting N-oxide, this compound N-oxide, would feature a highly polar N⁺-O⁻ bond, which can alter the physical and chemical properties of the molecule, such as its solubility and participation in hydrogen bonding. acs.org N-oxides of morpholine derivatives, like N-methylmorpholine N-oxide (NMO), are well-known and utilized as co-oxidants in various chemical reactions. wikipedia.orgorganic-chemistry.org

Table 3: Representative N-Oxidation Reaction

| Reaction | Reactant | Reagent | Expected Product | Typical Conditions |

|---|---|---|---|---|

| N-Oxidation | This compound | Hydrogen Peroxide (H₂O₂) or m-CPBA | This compound N-oxide | Aqueous or alcoholic solvent for H₂O₂; Chlorinated solvent for m-CPBA |

Note: The reaction and conditions presented are a representative example based on the known chemistry of tertiary amine oxidation.

Reactivity of the Vicinal Diol Moiety

The 1,2-diol (or vicinal diol) group on the ethane (B1197151) side chain is the second key reactive site in the molecule. This moiety is susceptible to reactions that are characteristic of glycols.

Vicinal diols undergo oxidative cleavage of the carbon-carbon bond when treated with specific oxidizing agents like periodic acid (HIO₄) or its salts, such as sodium periodate (B1199274) (NaIO₄). This reaction is known as the Malaprade oxidation. masterorganicchemistry.comrsc.orglibretexts.org The reaction is highly selective for 1,2-diols and proceeds through a cyclic periodate ester intermediate. chemistrysteps.com

In the case of this compound, treatment with sodium periodate would be expected to cleave the C-C bond of the diol, yielding two aldehyde fragments. Specifically, the reaction would produce morpholine-2-carbaldehyde (B13461696) and formaldehyde. The morpholine ring itself is generally stable under these conditions. rsc.org This selective cleavage is a powerful tool in structural elucidation and synthetic chemistry. organic-chemistry.org

Table 4: Representative Oxidative Cleavage Reaction

| Reaction | Reactant | Reagent | Expected Products | Typical Conditions |

|---|---|---|---|---|

| Malaprade Oxidation | This compound | Sodium Periodate (NaIO₄) | Morpholine-2-carbaldehyde and Formaldehyde (CH₂O) | Aqueous or alcoholic solvent (e.g., H₂O, MeOH), Room Temperature |

Note: The reaction and products presented are based on the well-established Malaprade oxidation of vicinal diols.

The vicinal diol can react with aldehydes or ketones in the presence of an acid catalyst to form a five-membered cyclic acetal (B89532) or ketal, specifically a 1,3-dioxolane (B20135) ring. nih.govacs.orgbyjus.comlibretexts.org This reaction is reversible and is often used to protect diol functionalities during other synthetic steps.

For example, reacting this compound with acetone (B3395972) in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) would yield the corresponding isopropylidene ketal. The formation of the cyclic ketal is generally favored, and water is typically removed to drive the equilibrium towards the product. libretexts.org The secondary amine of the morpholine ring might require protection (e.g., as a carbamate) prior to this reaction if strongly acidic conditions are used, to prevent side reactions. nih.govacs.org

Table 5: Representative Cyclization Reaction

| Reaction | Reactant | Reagent | Expected Product | Typical Conditions |

|---|---|---|---|---|

| Ketal Formation | This compound | Acetone, H⁺ | 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)morpholine | Acid catalyst (e.g., p-TsOH), Anhydrous conditions |

Note: The reaction and conditions presented are a representative example based on the general principles of acetal/ketal formation.

Esterification and Etherification Reactions

The presence of primary and secondary hydroxyl groups on the ethane-1,2-diol moiety makes this compound a prime candidate for esterification and etherification reactions. These transformations would allow for the modification of the compound's polarity, solubility, and biological activity.

Esterification: The hydroxyl groups can be expected to react with a variety of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (under activating conditions), to form the corresponding esters. The relative reactivity of the primary and secondary hydroxyl groups would likely be a key factor in these reactions, with the primary alcohol generally being more reactive due to less steric hindrance. One molecule of ethane-1,2-diol can react with two molecules of ethanoic acid to form a molecule with two ester functional groups researchgate.netbeilstein-journals.org. The use of a base, such as triethylamine (B128534) or pyridine, would likely be necessary to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Etherification: Etherification of the diol could be achieved through various methods, including the Williamson ether synthesis. This would involve deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide. The choice of base and reaction conditions would be crucial to control the degree of etherification and to avoid competing reactions, such as elimination. Palladium-catalyzed diaryl ether formation has been shown to be effective for coupling with electron-deficient aryl halides organic-chemistry.org.

Table 1: Potential Esterification and Etherification Reactions of this compound

| Transformation | Reagents and Conditions | Potential Product(s) |

| Mono-esterification | 1.1 eq. Acetyl chloride, Pyridine, 0 °C to rt | Mono-acetylated this compound |

| Di-esterification | >2.2 eq. Acetic anhydride, DMAP, rt | Di-acetylated this compound |

| Mono-etherification | 1. NaH, THF; 2. 1.1 eq. Benzyl bromide | Mono-benzylated this compound |

| Di-etherification | >2.2 eq. NaH, THF; >2.2 eq. Methyl iodide | Di-methylated this compound |

Note: This table is illustrative and based on general principles of organic synthesis. Actual reaction outcomes would require experimental verification.

Stereoselective Functionalization of Hydroxyl Groups

The ethane-1,2-diol moiety of the title compound contains a stereocenter, and the selective functionalization of its hydroxyl groups presents a significant synthetic challenge and opportunity. Achieving stereoselectivity in such reactions is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. nih.gov

Strategies for the stereoselective functionalization of 1,2-diols often involve the use of chiral catalysts or auxiliaries. nih.govresearchgate.net For instance, enzyme-catalyzed acylation has been widely used for the kinetic resolution of racemic diols. Lipases, in particular, are known to exhibit high enantioselectivity in the acylation of primary and secondary alcohols.

Another approach involves the temporary formation of a chiral acetal or ketal, which can direct subsequent reactions to one of the hydroxyl groups. The use of organocatalysts, particularly those based on boronic acids, has also emerged as a powerful tool for the regioselective and enantioselective functionalization of diols. rsc.org These catalysts can form transient covalent bonds with the diol, creating a chiral environment that directs the approach of the reagent. rsc.org

Given the presence of the chiral morpholine ring, it is conceivable that the inherent chirality of the molecule could influence the stereochemical outcome of reactions at the diol, a phenomenon known as substrate-controlled stereoselectivity.

Interplay between Morpholine and Diol Reactivity

The proximity of the morpholine ring and the diol side chain suggests a potential for intramolecular interactions that could significantly influence the reactivity of both moieties.

Chemo- and Regioselectivity in Multi-functional Transformations

The presence of multiple reactive sites—the secondary amine of the morpholine, and the primary and secondary hydroxyl groups of the diol—necessitates careful consideration of chemo- and regioselectivity in any synthetic transformation.

For example, in an acylation reaction, it is possible that the morpholine nitrogen could compete with the hydroxyl groups for the acylating agent. However, under typical esterification conditions, the hydroxyl groups are generally more nucleophilic towards acylating agents than the secondary amine. The relative reactivity of the primary versus the secondary hydroxyl group would also need to be controlled, which can often be achieved by tuning the reaction temperature, stoichiometry of reagents, and the nature of the acylating agent. quora.com

The morpholine nitrogen could also act as an internal base, activating the hydroxyl groups for reaction or participating in the reaction mechanism. Conversely, the hydroxyl groups could influence the basicity and nucleophilicity of the morpholine nitrogen through hydrogen bonding.

Cascade and Tandem Reactions Involving Both Moieties

The bifunctional nature of this compound makes it an interesting substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, it is plausible to envision a reaction sequence where the morpholine nitrogen participates in an initial transformation, which then triggers a subsequent reaction involving the diol.

One could imagine a scenario where the morpholine nitrogen acts as a nucleophile in a conjugate addition reaction, with the resulting intermediate undergoing an intramolecular cyclization involving one of the hydroxyl groups to form a more complex heterocyclic system. The development of such cascade reactions would be highly valuable for the efficient construction of complex molecules from a relatively simple starting material.

Catalytic Applications in Organic Synthesis (e.g., as ligands or auxiliaries)

Chiral molecules containing both amine and alcohol functionalities are highly sought after as ligands for asymmetric catalysis and as chiral auxiliaries. wikipedia.org The this compound, with its defined stereochemistry and the presence of nitrogen and oxygen donor atoms, fits this profile well.

The morpholine nitrogen and the hydroxyl groups of the diol could coordinate to a metal center, forming a chiral metal complex capable of catalyzing a variety of enantioselective transformations. For example, such a ligand could potentially be used in asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. The rigid backbone of the morpholine ring could provide a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.

Furthermore, the compound could serve as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. wikipedia.org The hydroxyl groups would provide convenient handles for the attachment and removal of the auxiliary.

Table 2: Potential Catalytic Applications

| Application | Type of Reaction | Potential Role of this compound |

| Asymmetric Catalysis | Asymmetric transfer hydrogenation of ketones | Chiral ligand for a Ruthenium catalyst |

| Asymmetric Catalysis | Enantioselective addition of diethylzinc (B1219324) to aldehydes | Chiral ligand for a Titanium or Zinc catalyst |

| Chiral Auxiliary | Asymmetric aldol (B89426) reaction | Covalently attached to a ketone substrate |

Note: This table presents hypothetical applications based on the structural features of the compound and known principles of asymmetric catalysis.

Applications of 1 Morpholin 2 Yl Ethane 1,2 Diol in Chemical Sciences

As a Building Block in Organic Synthesis

The structural attributes of 1-(Morpholin-2-yl)ethane-1,2-diol, including its multiple functionalization points and inherent chirality (if synthesized in an enantiomerically pure form), establish it as a powerful tool for constructing complex molecular frameworks.

Precursor for Complex Heterocyclic Architectures

The this compound structure serves as a foundational component for the synthesis of more elaborate heterocyclic systems. The morpholine (B109124) ring itself is a key structural unit in many bioactive compounds, but the generation of more complex, C-functionalized derivatives remains a developing area of research nih.gov. The presence of the diol side chain, along with the secondary amine of the morpholine ring, offers multiple reactive sites for further chemical transformations.

Synthetic strategies can exploit these sites to build fused, bridged, or spirocyclic systems. For example, methodologies have been developed to construct bis-morpholine spiroacetals, which are sp³-rich scaffolds of interest for drug discovery libraries acs.org. The synthesis of such complex structures often begins with simpler, functionalized morpholines or their precursors, like β-aminoalcohols acs.org. The diol group on this compound can be chemically modified—for instance, by converting it into a more reactive electrophilic or nucleophilic species—to facilitate intramolecular or intermolecular cyclizations, leading to novel and complex ring systems. Research has demonstrated the synthesis of diverse substituted morpholines that vary systematically in regiochemistry and stereochemistry, highlighting the scaffold's utility as a building block nih.gov.

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes or drug leads. The morpholine scaffold is well-suited for DOS due to its facile synthetic accessibility and the ability to introduce diversity at multiple positions. nih.govresearchgate.net.

The this compound framework is an excellent starting point for DOS campaigns. The key functional groups—the secondary amine and the two hydroxyls—allow for a wide range of chemical modifications. This enables the generation of libraries with significant "appendage diversity," where different chemical groups are attached to the core scaffold. Furthermore, by using stereochemically defined variants of the starting material, "stereochemical diversity" can be systematically explored. The development of synthetic strategies leading to accessible libraries of bioactive molecules is a subject of much study, with the morpholine ring being a central theme. nih.gov.

Table 1: Diversity-Oriented Synthesis (DOS) Strategies Utilizing Morpholine-like Scaffolds

| Strategy | Description | Potential Modification Sites on this compound |

|---|---|---|

| Appendage Diversity | Different functional groups are attached to a common molecular core. | N-alkylation/acylation of the morpholine nitrogen; O-alkylation/esterification of the diol hydroxyls. |

| Stereochemical Diversity | A collection of all possible stereoisomers of a scaffold is synthesized. | Utilizes enantiomerically pure starting materials to control the stereocenters at C2 of the morpholine ring and within the diol side chain. |

| Skeletal Diversity | The core ring structure itself is varied. | The diol and amine can be used in reactions that expand, contract, or fuse new rings onto the morpholine framework. |

Chiral Auxiliary or Ligand in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed wikipedia.org. While the synthesis of enantiomerically pure morpholines is a significant goal in organic chemistry, often requiring the use of chiral auxiliaries or catalysts, this compound itself is not commonly employed as a chiral auxiliary researchgate.netwilliams.edu.

Instead, it is more accurately described as a chiral building block. When synthesized from a chiral source (e.g., an amino acid), it provides a pre-defined stereocenter that is incorporated into the final target molecule. The field of asymmetric synthesis has developed numerous effective chiral auxiliaries, such as oxazolidinones and camphor derivatives, which are used to direct stereoselective reactions like alkylations and aldol (B89426) additions williams.eduresearchgate.net. Chiral 1,2-amino alcohols, the broader class to which this compound belongs, are privileged scaffolds and are often the targets of asymmetric synthesis rather than the agents directing it researchgate.net.

Contributions to Medicinal Chemistry Research

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs nih.govnih.gov. Its prevalence is due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability, and its ability to engage in specific interactions with biological targets nih.govnih.gov.

Design of Molecular Scaffolds for Biological Target Exploration

The morpholine ring is a versatile and valuable scaffold for designing molecules aimed at a wide array of biological targets nih.gov. The structure of this compound provides a core that medicinal chemists can elaborate upon to explore structure-activity relationships (SAR) for specific proteins or enzymes. The morpholine moiety can increase potency and bestow desirable drug-like properties nih.gov.

This scaffold has been incorporated into molecules targeting a diverse range of proteins. For example, morpholine-containing compounds have been designed as potent inhibitors of kinases, such as mTOR, which is a key regulator of cell growth and is often dysregulated in cancer e3s-conferences.orgmdpi.com. Other research has focused on developing morpholine-bearing quinoline derivatives as inhibitors of cholinesterases, which are important targets in the treatment of Alzheimer's disease nih.gov. The morpholine ring often forms key hydrogen bonds or other non-covalent interactions within the active site of the target protein, contributing significantly to binding affinity nih.gov.

Table 2: Examples of Biological Targets for Morpholine-Based Scaffolds

| Biological Target Class | Specific Example | Therapeutic Area | Role of Morpholine Scaffold |

|---|---|---|---|

| Kinases | mTOR (mammalian Target of Rapamycin) | Oncology | Interacts with active site residues, enhances selectivity and pharmacokinetic properties e3s-conferences.orgmdpi.com. |

| Enzymes | Acetylcholinesterase (AChE) | Neurodegenerative Disease | Forms key binding interactions; can be modified to tune potency and brain exposure nih.gov. |

| Various Receptors | Multiple G-protein coupled receptors (GPCRs) | Various | Provides a desirable physicochemical profile and a vector for interacting with the receptor binding pocket nih.gov. |

Investigation of Pharmacophoric Properties and Substituent Effects

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The morpholine ring is considered a special pharmacophore in medicinal chemistry due to its unique properties nih.gove3s-conferences.org. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution and the local pH, can be a hydrogen bond donor or acceptor.

In this compound, the pharmacophoric features are further enriched by the two hydroxyl groups of the diol side chain, which are excellent hydrogen bond donors and acceptors. Structure-activity relationship (SAR) studies systematically explore how modifying a lead compound affects its biological activity. For morpholine-based scaffolds, SAR studies often involve:

N-Substitution: Adding different groups to the morpholine nitrogen to probe for beneficial interactions with the target protein or to modulate properties like basicity and solubility nih.gov.

Side-Chain Modification: Altering the length, rigidity, or functional groups of substituents at other positions on the ring. For instance, studies on cholinesterase inhibitors showed that the length of the carbon linker between the morpholine and quinoline rings significantly impacted inhibitory potency nih.gov.

Ring Substitution: Placing substituents directly on the carbon atoms of the morpholine ring to influence the molecule's conformation and interaction with the target mdpi.com.

Through such investigations, the precise role of the morpholine scaffold and its substituents can be elucidated, guiding the design of more potent and selective therapeutic agents nih.gov.

Computational Insights into Molecular Recognition

Currently, there is a notable absence of specific computational studies in publicly accessible scientific literature that focus on the molecular recognition mechanisms of this compound. While computational methods are increasingly employed to understand biomolecular interactions, research targeting this particular compound's binding modes and noncovalent interactions without specific biological endpoints has not been identified.

General computational approaches that could be applied to understand the molecular recognition of this compound would likely involve quantum mechanical calculations to determine its electronic properties and preferred conformations. Molecular dynamics simulations could then be utilized to explore its interactions with various host molecules or surfaces in different solvent environments. These simulations would provide insights into the thermodynamics and kinetics of binding, elucidating the roles of hydrogen bonding, van der Waals forces, and electrostatic interactions.

Such computational studies would be invaluable for the rational design of systems where the molecular recognition of this compound is a key feature, such as in the development of selective sensors or in understanding its role in the structure of larger molecular assemblies. However, at present, detailed computational insights into the intrinsic molecular recognition capabilities of this specific diol are not available.

Role in Materials Science and Polymer Chemistry

The unique structural features of this compound, combining a heterocyclic morpholine ring with a reactive diol functional group, position it as a valuable building block in materials science and polymer chemistry. Its utility spans from serving as a monomer in polymerization reactions to a functionalizing agent for existing polymer platforms.

Monomer for Polymer Synthesis (e.g., Polydepsipeptides)

While direct polymerization of this compound is not extensively documented, related morpholine-2,5-dione derivatives are well-established monomers for the synthesis of polydepsipeptides. utwente.nlnih.govacs.orgresearchgate.net Polydepsipeptides are a class of biodegradable polymers that incorporate both ester and amide linkages in their backbone, offering a combination of properties from both polyesters and polyamides.

The synthesis of polydepsipeptides often proceeds via the ring-opening polymerization of morpholine-2,5-diones. utwente.nlnih.gov These cyclic monomers can be synthesized from α-amino acids and α-hydroxy acids. The presence of substituents on the morpholine ring allows for the tuning of the resulting polymer's properties, such as hydrophilicity, degradation rate, and mechanical strength. nih.gov For instance, the copolymerization of morpholine-2,5-dione derivatives with other cyclic esters like lactide or ε-caprolactone can yield a wide array of materials with tailored characteristics. nih.gov

The general scheme for the synthesis of polydepsipeptides from morpholine-2,5-dione derivatives is presented below:

| Monomer | Polymerization Method | Resulting Polymer | Key Properties |

| Morpholine-2,5-dione derivatives | Ring-opening polymerization | Polydepsipeptides | Biodegradable, tunable properties |

Although direct use of this compound as a monomer for polydepsipeptides is not the primary route, its structural elements are fundamental to the monomers that are used. The diol functionality, in principle, allows it to act as a chain extender or cross-linker in condensation polymerizations, though this application is not widely reported.

Functionalization of Polymer Platforms with Morpholine Moieties

The incorporation of morpholine moieties onto polymer backbones can impart desirable properties such as increased hydrophilicity, biocompatibility, and altered thermal characteristics. Morpholine and its derivatives are utilized in the functionalization of various polymers. For example, poly(N-acryloyl morpholine) (PNAM) is recognized for its biocompatibility and is considered an alternative to poly(ethylene glycol) (PEG) in some biomedical applications. researchgate.net

The functionalization can be achieved through various chemical strategies, including the reaction of morpholine-containing molecules with reactive groups on a pre-existing polymer. The diol group of this compound provides reactive sites for such grafting reactions onto polymers with, for example, carboxylic acid or isocyanate functionalities. While specific examples detailing the use of this compound for polymer functionalization are scarce, the broader application of morpholine derivatives in this context is well-established. mdpi.com

Development of Hybrid Organic-Inorganic Materials

There is no specific information available in the reviewed literature regarding the use of this compound in the development of hybrid organic-inorganic materials. The synthesis of such materials typically involves the covalent or non-covalent interaction between organic and inorganic components. The diol functionality of this compound could potentially be used to react with inorganic precursors, such as metal alkoxides, through a sol-gel process to form a covalently linked hybrid material. The morpholine unit could then impart specific functionalities, such as basicity or coordination sites for metal ions, to the final material. However, research to this effect has not been reported.

Applications in Analytical Chemistry and Sensor Development (e.g., as chemosensors)

The application of this compound in analytical chemistry and sensor development, particularly as a chemosensor, is not specifically documented in the current scientific literature. Chemosensors are molecules that reversibly bind to an analyte and produce a detectable signal. nih.gov The design of a chemosensor often relies on a specific molecular recognition unit and a signal transducer.

The structure of this compound, with its nitrogen and oxygen heteroatoms, suggests a potential for it to act as a ligand for metal ions. The diol group could also be a recognition site for certain guest molecules. If coupled with a suitable signaling moiety, such as a fluorophore, it could theoretically be developed into a chemosensor. For instance, the binding of a target analyte could induce a change in the fluorescence or color of the molecule. However, there are no published studies that have explored or realized this potential for this compound.

Future Research Directions for 1 Morpholin 2 Yl Ethane 1,2 Diol

Novel Synthetic Methodologies (e.g., photocatalysis, electrochemistry)

Traditional synthetic routes to morpholine (B109124) derivatives can be inefficient or require harsh conditions. Future research will likely focus on developing more advanced and efficient synthetic strategies for 1-(Morpholin-2-yl)ethane-1,2-diol and its analogues.

Photocatalysis: Visible-light photocatalysis offers a powerful tool for forming complex molecular architectures under mild conditions. Research has demonstrated the use of photocatalytic strategies for the diastereoselective synthesis of substituted morpholines from readily available starting materials. acs.orgnih.gov This approach, which can employ a photocatalyst in conjunction with a Lewis acid and a Brønsted acid, could be adapted to construct the this compound scaffold with high stereoselectivity. acs.org Future work could explore the use of novel organic dye photocatalysts to generate radical intermediates, enabling new pathways for C-C and C-N bond formation. The application of photobioredox catalysis, where light-driven flavins are used, could also be explored, as morpholine-containing buffers have been shown to enhance the stability of photocatalysts and enzymes in such systems. rsc.org

Electrochemistry: Electrochemical synthesis is emerging as a sustainable and powerful alternative to traditional reagent-based chemistry. acs.org An efficient method for synthesizing multisubstituted morpholines has been developed using an electrochemical intramolecular etherification reaction. acs.orgnih.gov This operationally simple and scalable method proceeds via electrochemical decarboxylation to form a cation, which then cyclizes. acs.orgthieme-connect.com Investigating the application of electrochemical methods to synthesize this compound could lead to high-yield processes with reduced waste. acs.orgnih.gov The electrochemical oxidation of the morpholine ring itself can generate morpholine radicals, opening pathways for novel functionalization, such as C-H amination. mdpi.com

Table 1: Comparison of Novel Synthetic Methodologies

| Methodology | Core Principle | Potential Advantages for Synthesizing this compound |

| Photocatalysis | Use of visible light to generate reactive radical intermediates. | High stereoselectivity, mild reaction conditions, access to complex substitution patterns. acs.org |

| Electrochemistry | Use of electric current to drive non-spontaneous chemical reactions. | High yields, operational simplicity, scalability, reduced reagent waste. acs.orgacs.orgnih.gov |

Advanced Spectroscopic Characterization of Dynamics and Interactions

A deep understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and biological interactions. While standard techniques like NMR and IR are foundational, advanced spectroscopic methods can provide unparalleled insight.

Furthermore, combining Raman spectroscopy with Density Functional Theory (DFT) calculations can elucidate the conformational distribution in different environments, such as in pure liquid form versus aqueous solution. researchgate.net This is particularly relevant for a molecule with hydrophilic diol and amine functionalities, as its conformation could shift significantly in a biological medium. researchgate.net

Integration of Machine Learning in Computational Studies

Computational chemistry is an indispensable tool in modern chemical research. The integration of machine learning (ML) is set to revolutionize this field by accelerating predictions and uncovering complex structure-property relationships. acs.org

For this compound, future computational studies should leverage ML in several key areas:

Predictive Modeling: ML models can be trained on large datasets of existing molecules to predict a wide range of properties for new compounds. This includes predicting reaction outcomes for novel synthetic routes, forecasting spectroscopic signatures (NMR, IR spectra), and estimating physicochemical properties like solubility and lipophilicity. acs.orgmit.edu

Quantum Chemistry Acceleration: Quantum mechanical (QM) calculations provide high accuracy but are computationally expensive. ML can be used to create models that learn from QM data to predict energies and forces with near-QM accuracy but at a fraction of the computational cost, enabling more extensive molecular dynamics simulations. acs.org

Drug Discovery: In the context of medicinal chemistry, ML algorithms can perform virtual screening of derivatives of this compound against biological targets, predict potential bioactivity, and guide the design of analogues with improved pharmacological profiles. mit.edu The integration of ML with computational chemistry offers a powerful synergy for advancing chemical research. h-brs.de

Exploration of Bio-orthogonal Reactivity

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This allows for the precise labeling and tracking of biomolecules in their natural environment. nih.gov The unique structure of this compound makes it an interesting candidate for development as a bio-orthogonal tool.

Future research could focus on modifying the molecule to incorporate a "chemical reporter"—a functional group that can participate in a bio-orthogonal reaction. wikipedia.org

Functionalization: The primary/secondary alcohol groups of the diol side chain or the secondary amine of the morpholine ring are ideal handles for introducing bio-orthogonal functionality. For example, the diol could be converted into an aldehyde for oxime/hydrazone ligation, or the amine could be functionalized with an azide or a strained alkyne for "click chemistry" reactions. nih.govnih.gov

Reaction Development: Key bio-orthogonal reactions that could be explored include the strain-promoted alkyne-azide cycloaddition (SPAAC), inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, and photo-inducible ligations. nih.govpitt.edu By attaching this compound to a probe via one of these reactions, researchers could study its uptake, localization, and interactions within a living cell.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are paramount in modern chemical synthesis. mdpi.com Future research on this compound must prioritize the development of sustainable and environmentally benign synthetic protocols.

A promising direction is the use of ethylene sulfate as a reagent. Recent studies have reported a simple, high-yielding, and redox-neutral protocol for converting 1,2-amino alcohols into morpholines using ethylene sulfate and a simple base. acs.orgnih.gov This method offers significant environmental and safety benefits over traditional multi-step procedures that often use hazardous reagents like chloroacetyl chloride. chemrxiv.orgchemrxiv.org Adapting this methodology for the synthesis of the target compound from a suitable amino alcohol precursor would be a key innovation.

Other green chemistry approaches to explore include:

Use of Green Solvents: Investigating the synthesis in environmentally friendly solvents, or even developing derivatives like N-formyl morpholine which can itself act as a green solvent. ajgreenchem.com

Catalysis: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

By focusing on these sustainable approaches, the chemical community can ensure that the synthesis and application of this compound are both scientifically advanced and environmentally responsible. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.